3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride
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Overview
Description
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride: is a heterocyclic organic compound with the molecular formula C6H8N2O·HCl It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde under acidic conditions. The reaction proceeds as follows:
Starting Materials: 3,5-Dimethylpyrazole and formaldehyde.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.
Procedure: The 3,5-dimethylpyrazole is dissolved in a suitable solvent, such as ethanol or methanol. Formaldehyde is then added dropwise to the solution, and the mixture is stirred at room temperature for several hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product.
Isolation: The precipitated product is filtered, washed with cold solvent, and dried to obtain this compound as a solid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products:
Oxidation: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1H-pyrazole-4-methanol.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: This compound can be used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: It serves as a building block for the development of new drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-methanol
- 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
- 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
Comparison:
- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrochloride is unique due to the presence of both the aldehyde group and the hydrochloride salt, which can influence its reactivity and solubility.
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid has a carboxylic acid group instead of an aldehyde group, making it more acidic and less reactive in certain types of reactions.
- 3,5-Dimethyl-1H-pyrazole-4-methanol has an alcohol group, which can participate in different types of reactions compared to the aldehyde group.
- 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde and 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde have different substitution patterns on the pyrazole ring, affecting their chemical properties and reactivity.
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-6(3-9)5(2)8-7-4;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGGOTCHIRGCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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